2-Amino-5-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid
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Overview
Description
2-Amino-5-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid is a heterocyclic aromatic compound that contains both pyridine and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of a fluorine atom to the aromatic ring.
Hydroxylation: Introduction of a hydroxyl group to the aromatic ring.
Carboxylation: Introduction of a carboxyl group to the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Amino-5-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
2-Amino-3-fluoropyridine: Shares the pyridine and amino functional groups but lacks the hydroxyl and carboxyl groups.
5-Hydroxy-2-aminopyridine: Contains the hydroxyl and amino groups but lacks the fluorine and carboxyl groups.
3-Fluoro-5-hydroxybenzoic acid: Contains the fluorine and hydroxyl groups but lacks the amino and pyridine groups.
Uniqueness: 2-Amino-5-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. This combination allows for diverse chemical reactivity and the potential for multiple applications in various fields.
Properties
IUPAC Name |
2-amino-5-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c13-8-1-6(2-9(16)4-8)7-3-10(12(17)18)11(14)15-5-7/h1-5,16H,(H2,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKINOMDOGPALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CC(=C(N=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687239 |
Source
|
Record name | 2-Amino-5-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-91-8 |
Source
|
Record name | 2-Amino-5-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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